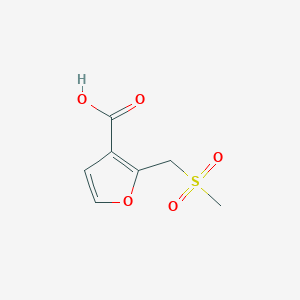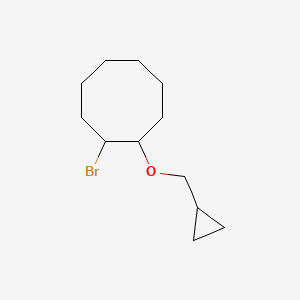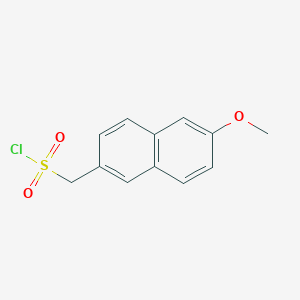![molecular formula C8H15N B15240413 1-Methyl-octahydrocyclopenta[c]pyrrole](/img/structure/B15240413.png)
1-Methyl-octahydrocyclopenta[c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-octahydrocyclopenta[c]pyrrole is a heterocyclic compound with the molecular formula C8H15N. It features a fused ring system consisting of a cyclopentane ring and a pyrrole ring, with a methyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-octahydrocyclopenta[c]pyrrole can be synthesized through several methods. One common approach involves the reduction of octahydrocyclopenta[c]pyrrole carboxylic acid derivatives. The reaction typically uses lithium alkylide in the presence of a chiral organic ligand, with solvents such as tetrahydrofuran, methyl tert-butyl ether, or dioxane. The reaction is carried out at low temperatures, ranging from -50°C to -78°C .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound often involves the use of cost-effective reagents and optimized reaction conditions to ensure high yield and purity. The process may include the use of suitable Lewis acids to promote the reaction and achieve a product purity of over 97% .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-octahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form saturated derivatives.
Substitution: The nitrogen atom in the pyrrole ring can undergo substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using nickel or palladium catalysts.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of a base such as sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Saturated derivatives of the compound.
Substitution: N-alkyl, N-sulfonyl, and N-benzoyl derivatives.
Applications De Recherche Scientifique
1-Methyl-octahydrocyclopenta[c]pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Methyl-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
Octahydrocyclopenta[c]pyrrole: Lacks the methyl group on the nitrogen atom.
Pyrrole: A simpler structure without the fused cyclopentane ring.
N-methylpyrrole: Similar structure but without the fused cyclopentane ring.
Uniqueness: 1-Methyl-octahydrocyclopenta[c]pyrrole is unique due to its fused ring system and the presence of a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H15N |
|---|---|
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
3-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C8H15N/c1-6-8-4-2-3-7(8)5-9-6/h6-9H,2-5H2,1H3 |
Clé InChI |
JGSNIMRVOHRVOI-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CCCC2CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15240347.png)

![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B15240352.png)
![3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240358.png)



![4-{[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid](/img/structure/B15240394.png)
![N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15240397.png)
![potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide](/img/structure/B15240411.png)

![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine](/img/structure/B15240419.png)
![ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15240425.png)
